N-hydroxysuccinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

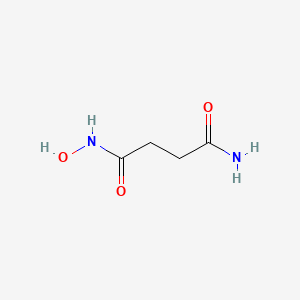

Molecular Formula |

C4H8N2O3 |

|---|---|

Molecular Weight |

132.12 g/mol |

IUPAC Name |

N'-hydroxybutanediamide |

InChI |

InChI=1S/C4H8N2O3/c5-3(7)1-2-4(8)6-9/h9H,1-2H2,(H2,5,7)(H,6,8) |

InChI Key |

HOGDNTQCSIKEEV-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)NO)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-hydroxysuccinimide from Succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-hydroxysuccinimide (NHS), a critical reagent in bioconjugation and peptide synthesis. The following sections detail the core chemical principles, experimental protocols, and quantitative data associated with the synthesis of NHS from succinic anhydride (B1165640).

Introduction

N-hydroxysuccinimide (NHS) is a heterocyclic organic compound widely utilized in biomedical research and pharmaceutical development.[1] Its primary application lies in the activation of carboxylic acids to form reactive esters, which readily couple with primary and secondary amines to create stable amide bonds.[1] This reactivity makes NHS an indispensable tool for crosslinking, labeling, and immobilization of proteins, peptides, and other biomolecules. The synthesis of NHS is most commonly achieved through the reaction of succinic anhydride with hydroxylamine (B1172632) or its salts.[1][2] This guide explores various methodologies for this synthesis, providing detailed protocols and comparative data to aid researchers in selecting and optimizing the most suitable procedure for their needs.

Reaction Mechanism and Synthesis Pathway

The synthesis of N-hydroxysuccinimide from succinic anhydride and hydroxylamine is a two-step process. The initial step involves the nucleophilic attack of the hydroxylamine's nitrogen atom on one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the intermediate, N-hydroxysuccinamic acid. In the second step, intramolecular cyclization occurs through the elimination of a water molecule, yielding the final product, N-hydroxysuccinimide.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of N-hydroxysuccinimide.

Method 1: Fusion with Hydroxylamine Hydrochloride

This solvent-free method involves the direct heating of succinic anhydride and hydroxylamine hydrochloride.[3]

Materials:

-

Succinic anhydride (100 g, 1.0 mole)

-

Hydroxylamine hydrochloride

Procedure:

-

Combine succinic anhydride and hydroxylamine hydrochloride in a 1-liter flask.

-

Heat the mixture using a silicone oil bath. The temperature should be rapidly increased to approximately 125°C, at which point fusion and gas evolution will occur.

-

Over the course of one hour, slowly increase the temperature to 160°C, by which time the formation of water should have ceased.

-

Discontinue heating and allow the mixture to cool to 125°C.

-

Pour the resulting amber liquid into a beaker containing 400 ml of vigorously stirred ether.

-

Decant the ether layer after the product solidifies.

-

Heat the residue to boiling with 400 ml of dry 1-butanol.

-

Filter the hot solution and rapidly chill the filtrate to 0°C.

-

After one hour, collect the crystalline product by filtration.

-

Wash the crystals with 1-butanol, followed by ether.

Method 2: Synthesis from Succinic Acid using a Solid Base Catalyst

This method utilizes succinic acid as the starting material in the presence of a reusable solid base catalyst.[4]

Materials:

-

Succinic acid (1 mmol)

-

Hydroxylammonium chloride (1.25 mmol)

-

Amberlyst A21 (0.5 g)

-

Toluene (B28343) (5 mL)

Procedure:

-

In a reaction vessel, combine succinic acid, hydroxylammonium chloride, Amberlyst A21, and toluene.

-

Heat the reaction mixture to 97°C with a stirring speed of 400 rpm.

-

Maintain the reaction conditions for 8 hours.

-

After the reaction, remove the toluene by pipette filtration.

-

Add a minimum amount of hot distilled water to the reaction flask to dissolve the product.

-

Separate the catalyst by simple filtration.

-

Allow the filtrate to cool to room temperature to induce crystallization.

-

After 2 hours, filter the yellowish crystals and dry them under vacuum.

Quantitative Data Summary

The following tables summarize the quantitative data from various synthesis methods for N-hydroxysuccinimide.

| Parameter | Method 1: Fusion | Method 2: Solid Base Catalyst | One-Pot Procedure[2] |

| Starting Materials | Succinic anhydride, Hydroxylamine hydrochloride | Succinic acid, Hydroxylammonium chloride | Imide, Di-tert-butyldicarbonate, DMAP, Hydroxylamine |

| Solvent | None (fusion) | Toluene | Acetonitrile, Ether, Water |

| Catalyst | None | Amberlyst A21 | DMAP |

| Temperature (°C) | 125 - 160 | 97 | Room Temperature |

| Reaction Time | ~1 hour | 8 hours | Overnight |

| Yield (%) | 44[3] | 42[4] | 93[2] |

| Purity (Melting Point) | 99-100°C[3] | Not specified | 95-96°C[2] |

Experimental Workflow

The general workflow for the synthesis and purification of N-hydroxysuccinimide is depicted below.

Conclusion

The synthesis of N-hydroxysuccinimide from succinic anhydride is a well-established and versatile process. The choice of method depends on factors such as desired yield, purity requirements, available equipment, and environmental considerations. The fusion method offers a solvent-free approach, while the use of a solid base catalyst provides a more environmentally friendly alternative with potential for catalyst recycling. For high-yield synthesis, the one-pot procedure in organic solvents has been shown to be effective. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the successful synthesis of N-hydroxysuccinimide for their specific applications in drug development and life sciences research.

References

An In-depth Technical Guide to N-Hydroxysuccinimide: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) is a pivotal reagent in modern biochemistry and drug development, primarily utilized for the activation of carboxylic acids to facilitate the formation of stable amide bonds. Its widespread application in bioconjugation, peptide synthesis, and surface functionalization stems from its ability to form amine-reactive esters that offer high efficiency and selectivity under mild reaction conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reaction mechanisms of N-hydroxysuccinimide, along with detailed experimental protocols for its key applications.

Chemical Structure and Identification

N-Hydroxysuccinimide is a cyclic compound featuring a five-membered succinimide (B58015) ring with a hydroxyl group attached to the nitrogen atom.[1] This unique structure confers its reactivity, particularly the ability of the hydroxyl group to be substituted by a carboxyl group to form an active ester.

The key identifiers for N-Hydroxysuccinimide are summarized below:

| Identifier | Value |

| IUPAC Name | 1-hydroxypyrrolidine-2,5-dione[2] |

| Molecular Formula | C₄H₅NO₃[1] |

| Molecular Weight | 115.09 g/mol [1] |

| CAS Number | 6066-82-6[1] |

| SMILES | O=C(N1O)CCC1=O[3] |

| InChI Key | NQTADLQHYWFPDB-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physical and chemical properties of N-hydroxysuccinimide are crucial for its handling, storage, and application in various experimental setups. A summary of these properties is presented in the table below.

| Property | Value |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 95-98 °C[1] |

| Boiling Point | ~215 °C (at reduced pressure)[1] |

| Solubility | Soluble in water, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), alcohols, and ethyl acetate.[1] |

| pKa | Approximately 6.0[5] |

Synthesis of N-Hydroxysuccinimide

N-Hydroxysuccinimide can be synthesized through the reaction of succinic anhydride (B1165640) with hydroxylamine (B1172632).[6] A general laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis of N-Hydroxysuccinimide

Materials:

-

Succinic anhydride

-

Hydroxylamine hydrochloride

-

Anhydrous solvent (e.g., acetonitrile)[5]

-

Di-tert-butyldicarbonate (Boc)₂O[5]

-

4-Dimethylaminopyridine (DMAP)[5]

-

Aqueous hydroxylamine solution (50 wt%)[5]

-

Diethyl ether[5]

-

Dilute Hydrochloric acid (HCl)[5]

-

Ethyl acetate[5]

-

Sodium sulfate (B86663) (Na₂SO₄)[5]

Procedure:

-

Suspend succinic anhydride (1.0 equivalent) in acetonitrile.

-

To this suspension, add di-tert-butyldicarbonate (1.1-2.2 equivalents) followed by a catalytic amount of DMAP (1-10 mol%). The reaction progress can be monitored by the evolution of CO₂ and the dissolution of the imide.[5]

-

Once the starting material is consumed (as monitored by TLC), add an aqueous solution of hydroxylamine (1.0 equivalent).[5]

-

Stir the mixture overnight at room temperature.[5]

-

Add diethyl ether to precipitate the hydroxylammonium salt of N-hydroxysuccinimide.[5]

-

Filter the solid, wash thoroughly with ether, and dry.[5]

-

Disperse the solid in water and acidify with dilute HCl to pH 1.[5]

-

For water-soluble N-hydroxyimides, saturate the aqueous phase with NaCl and extract several times with ethyl acetate. For less soluble N-hydroxyimides, filter the precipitate, wash with water, and dry.[5]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield N-hydroxysuccinimide.[5]

-

The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[5]

Core Application: Activation of Carboxylic Acids and Bioconjugation

The primary utility of NHS lies in its role as a carboxylic acid activator, most commonly in conjunction with a carbodiimide (B86325) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This process forms a semi-stable NHS ester that is highly reactive towards primary amines, leading to the formation of a stable amide bond. This is the cornerstone of many bioconjugation techniques, including protein labeling with fluorescent dyes, biotin, or other moieties.[2][7]

Reaction Mechanism

The activation of a carboxylic acid with EDC and NHS is a two-step process:

-

Formation of O-acylisourea intermediate: The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive and unstable O-acylisourea intermediate.[2]

-

Formation of NHS ester: N-hydroxysuccinimide acts as a nucleophile, attacking the O-acylisourea intermediate. This results in the formation of the more stable, amine-reactive NHS ester and the release of a urea (B33335) byproduct.[2]

This NHS ester can then readily react with a primary amine (e.g., from the N-terminus of a protein or the side chain of a lysine (B10760008) residue) to form a stable amide bond, with NHS being released as a byproduct.[7]

Experimental Protocol: Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with a pre-activated NHS ester of a reporter molecule (e.g., a fluorescent dye).

Materials:

-

Protein solution (in an amine-free buffer, e.g., PBS)

-

NHS ester of the label (e.g., fluorescent dye-NHS ester)

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[1]

-

Reaction buffer (0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5)[1]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or glycine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. The optimal pH for the labeling reaction is between 8.3 and 8.5.[1]

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.[1]

-

Labeling Reaction: While gently stirring, add the desired molar excess of the NHS ester stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[2]

-

Quenching: Stop the reaction by adding a quenching solution to consume any unreacted NHS ester.

-

Purification: Remove the excess, unreacted label and byproducts from the labeled protein using a suitable purification method such as size-exclusion chromatography.[1]

-

Characterization: Determine the degree of labeling (DOL) and confirm the integrity of the labeled protein using appropriate analytical techniques (e.g., UV-Vis spectrophotometry, SDS-PAGE).

Conclusion

N-hydroxysuccinimide is an indispensable tool in the fields of chemical biology, drug development, and materials science. Its ability to efficiently activate carboxylic acids for reaction with primary amines has made it a cornerstone of bioconjugation chemistry. Understanding its chemical properties and the key parameters governing its reactions is essential for researchers and scientists seeking to leverage its capabilities for creating novel bioconjugates, functionalized surfaces, and advanced materials. The protocols and data presented in this guide offer a solid foundation for the successful application of N-hydroxysuccinimide in a variety of research and development settings.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. benchchem.com [benchchem.com]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. glenresearch.com [glenresearch.com]

- 5. N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics_Chemicalbook [chemicalbook.com]

- 6. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

N-Hydroxysuccinimide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-hydroxysuccinimide (NHS), a pivotal reagent in bioconjugation and peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines its fundamental properties, quantitative data, and detailed experimental protocols, ensuring optimal application in laboratory settings.

Core Properties of N-Hydroxysuccinimide

N-Hydroxysuccinimide is a white, crystalline organic compound widely utilized for the activation of carboxylic acids. This activation facilitates the formation of stable amide bonds with primary amines, a cornerstone of many bioconjugation techniques.

| Property | Value | Reference |

| CAS Number | 6066-82-6 | [1][2][3] |

| Molecular Weight | 115.09 g/mol | [1][2][4][5] |

| Molecular Formula | C₄H₅NO₃ | [1][2] |

| Melting Point | 95-98 °C | [4] |

| Appearance | White solid / Colorless crystals | [5][6] |

| Synonyms | 1-Hydroxy-2,5-pyrrolidinedione, HOSu | [1][5] |

The Chemistry of Amine-Reactive Conjugation

The primary utility of N-hydroxysuccinimide lies in its role as a carboxylic acid activator, most notably through the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The process involves the formation of a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS ester. This NHS ester is then sufficiently stable to be purified and stored at low temperatures in the absence of water and reacts efficiently with primary amines on biomolecules to form a stable amide bond.[5][7][8]

Key Reaction: Activation and Conjugation

Quantitative Data: Stability and Reaction Kinetics

The efficiency of NHS ester-mediated bioconjugation is critically dependent on the stability of the NHS ester, which is primarily influenced by pH and temperature. The primary competing reaction is hydrolysis, where the NHS ester reacts with water, rendering it inactive.[1][4][5]

| pH | Temperature (°C) | Half-life of NHS Ester | Reference |

| 7.0 | 0 | 4-5 hours | [4][5] |

| 8.6 | 4 | 10 minutes | [4][5] |

| 7.0 | Room Temperature | ~1 hour | [5] |

| 9.0 | Room Temperature | Minutes | [5] |

The optimal pH range for the conjugation reaction is typically between 7.2 and 8.5.[4][9] Below pH 7.2, primary amines are largely protonated and thus non-nucleophilic, slowing the reaction.[4][9] Above pH 8.5, the rate of hydrolysis of the NHS ester increases dramatically, reducing the overall efficiency of the conjugation.[4][9]

Experimental Protocols

General Protocol for Protein Conjugation with NHS Esters

This protocol outlines a general workflow for labeling proteins with NHS esters. Optimization of molar excess of the labeling reagent, protein concentration, and incubation time may be necessary for specific applications.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS)

-

NHS ester of the desired label (e.g., fluorescent dye, biotin)

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.[2] Adjust the protein concentration.[2]

-

NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mM.[2]

-

Conjugation Reaction: Add a calculated molar excess (typically 5-20 fold) of the NHS ester solution to the protein solution. Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[1]

-

Purification: Remove excess, unreacted label and byproducts using an appropriate purification method, such as size-exclusion chromatography.[1][2]

-

Characterization: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using UV-Vis spectrophotometry.[1]

Protocol for N-Terminal Labeling of Proteins

This method allows for site-specific labeling of the N-terminus of a protein.[10]

Materials:

-

Fusion-tagged protein with an N-terminal cysteine-generating cleavage site

-

TEV protease

-

R-NHS ester (labeling reagent)

-

HEPES buffer (100 mM, pH 6.8–7.0)

-

TCEP (0.5 – 1 mM)

-

MESNA (500 mM)

Procedure:

-

Thioester Formation: Prepare a solution of 100 mM HEPES (pH 6.8–7.0), 0.5 – 1 mM TCEP, 500 mM MESNA, and 2.5 – 5 mM of the R-NHS ester.[10] Incubate at room temperature for 3-6 hours to convert the NHS ester to a more chemoselective R-thioester.[10]

-

One-Pot Labeling and Cleavage: Add the fusion-tagged protein and TEV protease to the thioester reaction mixture. The TEV protease will cleave the fusion tag, exposing an N-terminal cysteine which then reacts with the in situ generated R-thioester to form a stable amide bond.[10]

-

Purification: Purify the labeled protein from the cleaved tag, protease, and excess reagents.

Synthesis and Purification of N-Hydroxysuccinimide

N-hydroxysuccinimide can be synthesized by heating succinic anhydride (B1165640) with hydroxylamine (B1172632) or hydroxylamine hydrochloride.[5] A common laboratory-scale synthesis involves reacting succinic anhydride with hydroxylamine hydrochloride, which can yield pure N-hydroxysuccinimide with a melting point of 99-100°C.[11] For most synthetic purposes, the obtained N-hydroxyimide is of sufficient purity, but analytically pure samples can be obtained by recrystallization from a suitable solvent like ethyl acetate (B1210297) or by vacuum sublimation.[6]

Conclusion

N-hydroxysuccinimide is an indispensable tool in the fields of bioconjugation and peptide synthesis. Its ability to efficiently activate carboxylic acids for reaction with primary amines has enabled a wide array of applications, from fluorescent labeling of proteins to the development of antibody-drug conjugates. A thorough understanding of its chemical properties, particularly the influence of pH on stability and reactivity, is paramount for the successful design and execution of conjugation strategies. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the power of N-hydroxysuccinimide chemistry in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics_Chemicalbook [chemicalbook.com]

- 7. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]

- 8. N-Hydroxysuccinimide - Enamine [enamine.net]

- 9. benchchem.com [benchchem.com]

- 10. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of N-hydroxysuccinimide in Organic Solvents

N-hydroxysuccinimide (NHS) is a cornerstone reagent in modern bioconjugation and drug development, primarily utilized to activate carboxylic acids for facile reaction with primary amines, forming stable amide bonds. Its effectiveness in these synthetic pathways is critically dependent on its solubility in appropriate solvents, which dictates reaction kinetics, efficiency, and the homogeneity of the reaction mixture. This guide provides a comprehensive overview of NHS solubility in common organic solvents, outlines experimental protocols for its determination, and illustrates key workflows and principles.

Quantitative Solubility Data

The solubility of N-hydroxysuccinimide is a key parameter for its use in chemical synthesis, particularly for the preparation of activated esters. While extensive quantitative data across a wide range of temperatures is not readily consolidated in single sources, the following table summarizes available quantitative and qualitative data from various chemical and supplier databases.

| Solvent | Formula | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble, up to 100 mM[1] | Not Specified | A common solvent for preparing stock solutions of NHS and its esters.[2] |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble[1][3] | Not Specified | High-quality, amine-free DMF is recommended as it can degrade to form dimethylamine, which reacts with NHS esters.[4] |

| Water | H₂O | Soluble, 50 mg/mL[1], up to 100 mM | 20[1] | NHS has excellent water solubility, which facilitates peptide synthesis under certain aqueous conditions.[5][6] |

| Methanol | CH₃OH | Soluble[1][3] | Not Specified | A polar protic solvent suitable for dissolving NHS. |

| Acetone | C₃H₆O | Soluble, 50 mg/mL[1] | Not Specified | A polar aprotic solvent in which NHS is readily soluble. |

| Dioxane | C₄H₈O₂ | Soluble | Not Specified | A cyclic ether that can dissolve NHS. |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | Soluble[1][3] | Not Specified | A moderately polar solvent compatible with NHS. |

| Alcohols (general) | R-OH | Soluble[1][3] | Not Specified | Generally good solvents for NHS. |

| Acetonitrile | C₂H₃N | Soluble | Not Specified | Mentioned as a mobile phase component for HPLC analysis of NHS.[7] |

| Chlorinated Hydrocarbons | e.g., CHCl₃ | Slightly Soluble[1] | Not Specified | Includes solvents like chloroform (B151607) and dichloromethane. |

| Toluene | C₇H₈ | Slightly Soluble[1] | Not Specified | Low solubility reported; heating may be required to dissolve even small amounts.[8] |

| Benzene | C₆H₆ | Slightly Soluble[1] | Not Specified | A non-polar aromatic solvent. |

| Diethyl Ether | (C₂H₅)₂O | Insoluble (in cold ether)[3] | Not Specified | NHS precipitates from ether, a property used in its synthesis and purification.[7] |

Factors Influencing Solubility

The dissolution of N-hydroxysuccinimide is governed by fundamental chemical principles. The interplay of solvent polarity, temperature, and the presence of impurities dictates its solubility profile. Understanding these factors is essential for optimizing experimental conditions.

Caption: Logical diagram of factors affecting NHS solubility.

Experimental Protocols & Workflows

General Workflow for NHS-Ester Bioconjugation

The most common application requiring the dissolution of NHS-activated molecules is bioconjugation, such as protein labeling.[9][10] The workflow typically involves preparing a concentrated stock solution in a water-miscible organic solvent before its introduction into the aqueous reaction buffer.[2]

Caption: Experimental workflow for a typical bioconjugation reaction.

Protocol for Determining NHS Solubility

This protocol describes a general method for determining the solubility of N-hydroxysuccinimide in an organic solvent using High-Performance Liquid Chromatography (HPLC) for quantification. This method is adapted from analytical procedures developed for NHS and its derivatives.[7]

Objective: To determine the saturation solubility of NHS in a specific organic solvent at a defined temperature.

Materials:

-

N-hydroxysuccinimide (high purity)

-

Test solvent (anhydrous, HPLC grade)

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 µm, solvent-compatible)

-

HPLC system with a UV detector

-

Hydrophilic Interaction Chromatography (HILIC) column (e.g., silica-based, 150 mm x 3 mm, 3 µm)[7]

-

Mobile Phase: 90% Acetonitrile, 10% of 10 mM aqueous ammonium (B1175870) acetate (pH 7.5)[7]

Procedure:

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of NHS in the mobile phase (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

HPLC Method Setup:

-

Calibration Curve Generation:

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. Determine the linearity and equation of the line (y = mx + c).

-

-

Preparation of Saturated Solution:

-

Add an excess amount of NHS to a known volume of the test solvent in a sealed vial. "Excess" means that solid NHS remains undissolved.

-

Agitate the mixture at a constant, defined temperature (e.g., 25°C) using a shaker or stirrer for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Avoid aspirating any solid material.

-

Immediately filter the sample through a 0.2 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute a known volume of the filtered, saturated solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the peak area from the sample and the equation from the calibration curve to calculate the concentration of NHS in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution.

-

Express the final solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

-

This guide provides foundational knowledge on the solubility of N-hydroxysuccinimide, a critical parameter for its successful application in research and development. By understanding the quantitative solubility data, the factors influencing it, and the appropriate experimental workflows, researchers can optimize their synthetic procedures, leading to improved yields and more reliable outcomes.

References

- 1. chembk.com [chembk.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. N-Hydroxysuccinimide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the N-hydroxysuccinimide (NHS) Ester Reaction with Primary Amines

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism, kinetics, and practical application of N-hydroxysuccinimide (NHS) ester reactions with primary amines. This bioconjugation technique is fundamental in various scientific disciplines, including proteomics, diagnostics, and the development of antibody-drug conjugates (ADCs).[1] NHS esters are favored for their ability to efficiently form stable amide bonds with primary amines on biomolecules under mild, aqueous conditions, which helps preserve the native structure and function of sensitive molecules like proteins and antibodies.[2][3][]

Core Reaction Mechanism

The reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[1][5][6] The fundamental mechanism involves the attack of an unprotonated primary amine, acting as a nucleophile, on the electrophilic carbonyl carbon of the NHS ester.[2][6] Primary amines on biomolecules are typically found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[2][7] This nucleophilic attack forms a transient tetrahedral intermediate.[1][5] Subsequently, this intermediate collapses, leading to the release of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable and irreversible amide bond.[1][3][5]

Kinetics: Aminolysis vs. Hydrolysis

The efficiency of this critical bioconjugation reaction is predominantly governed by the competition between two key processes: aminolysis (the desired reaction with the amine) and hydrolysis, where the NHS ester reacts with water.[1][6] In aqueous solutions, water can also act as a nucleophile, leading to the hydrolysis of the NHS ester into an unreactive carboxylic acid, which reduces conjugation efficiency.[6] The rates of both aminolysis and hydrolysis are highly dependent on the pH of the reaction medium.[6] While the rate of hydrolysis increases with pH, the aminolysis reaction is more significantly accelerated, leading to a higher yield of the conjugate at an optimal pH.[1] However, at low protein concentrations or when the target amine is sterically hindered, hydrolysis can become a significant competing reaction.[][8]

Quantitative Data Summary

The following tables summarize critical quantitative data to facilitate the design and optimization of experiments involving NHS ester chemistry.

Table 1: Stability of NHS Esters as a Function of pH

This table illustrates the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

| Data sourced from multiple references.[1][5][7] |

Table 2: Comparative Kinetics of Aminolysis vs. Hydrolysis

This table provides a conceptual comparison of the reaction kinetics. The rate of aminolysis is generally faster than hydrolysis under optimal conditions, but this balance can shift.

| Condition | Relative Rate of Aminolysis | Relative Rate of Hydrolysis | Outcome |

| High concentration of primary amine | Fast | Moderate | Efficient conjugation |

| Low concentration of primary amine | Slow | Moderate to High | Lower conjugation efficiency; hydrolysis dominates[][8] |

| pH 7.2-8.5 | Optimal | Moderate | Favorable for aminolysis |

| pH > 8.5 | Very Fast | Very Fast | Reduced efficiency due to rapid ester degradation[2][5] |

| On a sterically hindered surface | Significantly Reduced | Relatively High | Poor conjugation; physical adsorption may be more likely[8][9] |

Experimental Protocols

Key Factors for Successful Conjugation

-

pH: The pH of the reaction buffer is the most critical parameter.[1][2] The optimal range is typically between pH 7.2 and 8.5.[2][7] A pH of 8.3-8.5 is often recommended for labeling biomolecules.[10][11][12] Below pH 7, primary amines are predominantly protonated (-NH₃⁺) and thus non-nucleophilic.[1][5] Above pH 8.5, the rate of hydrolysis increases significantly, reducing the availability of the NHS ester for conjugation.[1][5]

-

Buffer Composition: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine.[1] These buffers will compete with the target molecule for reaction with the NHS ester.[1] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, and HEPES.[1][13]

-

Solvent: Many non-sulfonated NHS esters are not readily soluble in water and must first be dissolved in a minimal amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3][7][14] The final concentration of the organic solvent should generally be kept below 10% to avoid denaturing proteins.[1]

-

Concentration: Higher concentrations of the protein and the NHS ester can favor the desired bimolecular aminolysis reaction over the competing unimolecular hydrolysis reaction.[1][]

-

Temperature and Time: The reaction can be performed at room temperature for 30 minutes to 4 hours or at 4°C for 2 hours to overnight.[1][7] Incubation on ice or at 4°C can help control the rate of hydrolysis, especially during longer reactions.[10]

General Protocol for Protein Labeling

This protocol provides a general guideline for the conjugation of a protein (e.g., an antibody) with an NHS ester-functionalized molecule.

1. Materials and Reagents:

-

Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

-

NHS ester reagent.

-

Anhydrous DMSO or DMF.[1]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).[1]

-

Purification system (e.g., size-exclusion chromatography/desalting column or dialysis cassette).[1]

2. Procedure:

-

Prepare Protein Solution: Dissolve or exchange the protein into an amine-free reaction buffer at a concentration of 1-10 mg/mL.[1] Ensure any buffers containing primary amines, like Tris, have been removed.[1][13]

-

Prepare NHS Ester Solution: Immediately before use, allow the NHS ester vial to warm to room temperature before opening to prevent moisture condensation.[13] Dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution.[3][14]

-

Perform Conjugation: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.[1]

-

Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[10][14] The container should be protected from light if the NHS ester is attached to a fluorescent dye.[15]

-

Quench the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[1] Incubate for an additional 15-30 minutes at room temperature.[1] This step removes any unreacted NHS ester.

-

Purify the Conjugate: Remove unreacted NHS ester, the NHS byproduct, and the quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. glenresearch.com [glenresearch.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. interchim.fr [interchim.fr]

- 12. lumiprobe.com [lumiprobe.com]

- 13. broadpharm.com [broadpharm.com]

- 14. glenresearch.com [glenresearch.com]

- 15. biotium.com [biotium.com]

The Central Role of N-hydroxysuccinimide in Biochemical Conjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) is a pivotal reagent in modern biochemistry and drug development, primarily utilized for its ability to activate carboxylic acids, rendering them highly reactive towards primary amines. This activation facilitates the formation of stable amide bonds, a cornerstone of bioconjugation chemistry. This technical guide provides an in-depth exploration of the core applications of NHS, detailing the underlying chemistry, experimental protocols, and quantitative parameters essential for successful conjugation strategies.

Core Principle: Activation of Carboxylic Acids

The primary function of NHS in biochemistry is to act as an activating agent for carboxyl groups.[1][2][3] In a reaction often facilitated by a carbodiimide (B86325) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), NHS reacts with a carboxylic acid to form an N-hydroxysuccinimide ester (NHS ester).[2][4][5] This ester is significantly more reactive towards nucleophilic attack by primary amines than the original carboxylic acid.[1] The resulting NHS esters are stable enough to be purified and stored, making them convenient reagents for a variety of bioconjugation applications.[4][6]

The reaction between an NHS ester and a primary amine, such as the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein, is a nucleophilic acyl substitution.[7][8] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[7][9]

References

- 1. nbinno.com [nbinno.com]

- 2. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]

- 3. innospk.com [innospk.com]

- 4. guidechem.com [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Role of N-hydroxysuccinimide in Activating Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) and its derivatives are pivotal in bioconjugation, enabling the covalent linking of molecules to proteins, antibodies, and other biomolecules with high specificity and efficiency.[1] This guide explores the fundamental role of NHS in activating carboxylic acids to facilitate the formation of stable amide bonds, a cornerstone of modern drug development, diagnostics, and life sciences research.[2][3]

Core Mechanism: From a Weak Acid to a Reactive Ester

The primary function of NHS is to convert a relatively non-reactive carboxylic acid group (-COOH) into a highly reactive amine-reactive NHS ester.[4] This transformation is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in a two-step process.[3]

-

Carbodiimide Activation : EDC first reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[5][6] This initial activation is most efficient under acidic conditions (pH 4.5-6.0).[3]

-

NHS Ester Formation : The unstable O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid.[3] N-hydroxysuccinimide is introduced to react with this intermediate, forming a more stable, semi-permanent NHS ester and releasing an isourea by-product.[3][5] This resulting NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate and can be readily reacted with a primary amine.[3]

The activated NHS ester then efficiently reacts with primary amines (-NH₂), found on the N-terminus and lysine (B10760008) residues of proteins, via nucleophilic acyl substitution to form a stable amide bond.[1][7] This final step is most effective in a physiological to slightly alkaline pH range (7.2-8.5), where the primary amines are deprotonated and more nucleophilic.[8][9]

Quantitative Data Summary

The efficiency and success of NHS-mediated coupling are critically dependent on reaction conditions, primarily pH. A delicate balance must be struck between activating the carboxyl group, reacting with the amine, and minimizing the competing hydrolysis of the active ester.

Table 1: pH Influence on EDC/NHS Coupling Steps

| pH Range | Activation Step (EDC + Carboxyl) | Coupling Step (NHS Ester + Amine) | Key Considerations |

| 4.5–6.0 | Optimal | Slow | Ideal for the initial activation phase in a two-step protocol.[10] Primary amines are largely protonated and non-nucleophilic.[10] |

| 6.0–7.2 | Moderate | Moderate | A common compromise range for "one-pot" reactions where both steps occur concurrently.[10] |

| 7.2–8.5 | Suboptimal | Optimal | Ideal for the second step of a two-step protocol.[10] Most primary amines are deprotonated and highly reactive.[10] |

Table 2: Hydrolytic Stability of NHS Esters

The stability of the NHS ester is highly pH-dependent. As the pH increases, the rate of hydrolysis competes more significantly with the desired amidation reaction, reducing the overall yield.[9]

| pH | Temperature | Half-life |

| 7.0 | 0°C | 4–5 hours[11][12] |

| 8.0 | Room Temp. | ~1 hour[8][13] |

| 8.6 | 4°C | ~10 minutes[11][12] |

| 9.0 | Room Temp. | 5-10 minutes[14] |

Note: Half-life values are approximate and can vary based on the specific molecule, buffer composition, and temperature.

Experimental Protocols

Precise methodologies are crucial for successful bioconjugation. Below are two common protocols utilizing EDC/NHS chemistry.

This method is ideal for preventing self-conjugation or polymerization when both molecules contain carboxyl and amine groups.[15] The activation of the first protein is performed separately before the addition of the second protein.

Materials:

-

Protein #1 (containing carboxyl groups to be activated)

-

Protein #2 (containing primary amine groups)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide, for aqueous solubility)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[15]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[15]

-

Quenching Reagent: 2-Mercaptoethanol (B42355) or Hydroxylamine-HCl[15]

-

Desalting Column

Procedure:

-

Reagent Preparation : Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture contamination.[5] Prepare fresh solutions immediately before use.

-

Activation of Protein #1 :

-

Quench EDC : Add 2-mercaptoethanol to a final concentration of 20 mM to quench any remaining EDC.[15] This step is crucial to prevent EDC from acting on the carboxyl groups of Protein #2.

-

Buffer Exchange (Optional but Recommended) : Remove excess activation reagents and byproducts by passing the activated Protein #1 solution through a desalting column equilibrated with Coupling Buffer (pH 7.2-7.5).[15] This also adjusts the pH for the next step.

-

Coupling Reaction :

-

Quench Reaction (Optional) : To stop the reaction and hydrolyze any remaining active esters, add hydroxylamine (B1172632) to a final concentration of 10 mM.[5]

-

Purification : Purify the final conjugate using a desalting column or size-exclusion chromatography to remove quenching agents and unreacted proteins.[16]

This protocol outlines the direct labeling of a protein with a commercially available molecule that already contains an NHS ester group (e.g., a fluorescent dye).

Materials:

-

Protein of interest (e.g., antibody)

-

NHS Ester Dye (e.g., Cy5-NHS ester)

-

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[17]

-

Anhydrous DMSO or DMF (to dissolve the NHS ester)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting Column

Procedure:

-

Protein Preparation : Dissolve the protein in Labeling Buffer at a concentration of 1-10 mg/mL.[17][18] Ensure the buffer is free of primary amines (e.g., Tris or glycine).[18]

-

NHS Ester Dye Preparation : Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[18]

-

Labeling Reaction :

-

Calculate the required amount of NHS ester. A 10- to 20-fold molar excess of dye to protein is a common starting point for optimization.[18]

-

Add the calculated volume of the NHS ester stock solution to the protein solution while gently mixing.[18]

-

Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[17]

-

-

Quench Reaction : Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.[19]

-

Purification : Separate the labeled protein from unreacted dye and byproducts using a desalting or gel filtration column (e.g., Sephadex G-25).[18]

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for a two-step protein conjugation experiment, highlighting decision points and key processes.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. interchim.fr [interchim.fr]

- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. covachem.com [covachem.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

N-Hydroxysuccinimide as a Coupling Agent in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) as a pivotal coupling agent in peptide synthesis. It delves into the core mechanisms, quantitative performance metrics, detailed experimental protocols, and potential side reactions, offering a technical resource for professionals in the field.

The Role of N-Hydroxysuccinimide in Peptide Bond Formation

In the chemical synthesis of peptides, the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another is a thermodynamically unfavorable process that requires an activating agent. N-hydroxysuccinimide (NHS) is a widely used additive in conjunction with a primary coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[1][2]

The primary function of NHS is to react with the activated carboxyl group of an N-protected amino acid, which is initially activated by the carbodiimide. This reaction forms a semi-stable NHS ester intermediate. This intermediate is more resistant to hydrolysis than the O-acylisourea intermediate formed by the carbodiimide alone and is highly susceptible to nucleophilic attack by the primary amine of the incoming amino acid, leading to the formation of a stable amide bond.[1][3] The use of NHS as an additive offers several key advantages, including increased coupling efficiency, higher yields of the desired peptide, and a significant reduction in the risk of racemization at the chiral α-carbon of the activated amino acid.[3][4]

Mechanism of Action

The coupling process involving a carbodiimide and NHS can be visualized as a two-step process:

-

Activation of the Carboxylic Acid: The carbodiimide (e.g., EDC) reacts with the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate.

-

Formation of the NHS Ester and Peptide Bond: This unstable intermediate is then attacked by N-hydroxysuccinimide to form a more stable NHS ester. The NHS ester then readily reacts with the free amino group of the second amino acid to form the desired peptide bond, releasing NHS as a byproduct.[4]

Quantitative Performance Analysis

The choice of coupling agent and additives significantly impacts the yield, purity, and stereochemical integrity of the synthesized peptide. The following tables provide a summary of quantitative data comparing NHS-based methods with other common coupling reagents.

Table 1: Comparison of Crude Peptide Purity for the Synthesis of GHRP-6

| Coupling Reagent | Additive | Crude Peptide Purity (%) |

| HATU | HOAt | ~99 |

| HBTU | HOBt | ~95-98 |

| COMU | - | >99 |

| DCC | HOBt/NHS | ~90 |

Data collated from multiple studies for representative overview.[1][5]

Table 2: Half-life of NHS Ester Hydrolysis at Various pH Values

| pH | Temperature (°C) | Half-life of NHS Ester (minutes) |

| 7.0 | Room Temperature | ~240-300 |

| 8.0 | Room Temperature | ~60 |

| 8.5 | Room Temperature | ~30 |

| 8.6 | 4 | ~10 |

| 9.0 | Room Temperature | <10 |

This table illustrates the inverse relationship between pH and NHS ester stability, highlighting the importance of pH control in balancing amine reactivity and ester hydrolysis.[2][3][6]

Table 3: Comparative Half-lives of Amidation vs. Hydrolysis of a Porphyrin-NHS Ester

| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |

| 8.0 | ~80 | ~210 |

| 8.5 | ~20 | ~180 |

| 9.0 | ~10 | ~125 |

This data demonstrates that while hydrolysis rates increase with pH, the desired amidation reaction is more significantly accelerated, leading to a higher conjugate yield at an optimal pH.[3][7]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using EDC/NHS

This protocol outlines a general procedure for the manual synthesis of a peptide on a resin support using the Fmoc/tBu strategy with EDC/NHS as the coupling system.

Materials and Reagents:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Diethyl ether

Workflow for a Single Coupling Cycle:

Detailed Steps:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and other soluble impurities.

-

Amino Acid Activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading), EDC (3 equivalents), and NHS (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture. Allow the pre-activation to proceed for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature. The completeness of the reaction can be monitored using a colorimetric test such as the Kaiser test.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. The peptide is then cleaved from the resin and side-chain protecting groups are removed by treatment with a cleavage cocktail for 2-4 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Solution-Phase Peptide Synthesis with NHS Esters

While less common for long peptides, solution-phase synthesis is still utilized, particularly for the synthesis of short peptides or for large-scale production.

General Protocol:

-

NHS Ester Formation: Dissolve the N-protected amino acid in a suitable anhydrous solvent (e.g., DMF, DCM). Add 1.1 equivalents of NHS and 1.1 equivalents of DCC. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2-4 hours. The dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

Coupling Reaction: In a separate vessel, dissolve the C-protected amino acid (or peptide) in a suitable solvent and add a base such as DIPEA to neutralize any acid salts. Add the filtered solution of the NHS ester to this mixture.

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC. Once complete, the reaction mixture is typically washed with dilute acid and base to remove unreacted starting materials and byproducts. The desired peptide is then isolated by crystallization or chromatography.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during peptide synthesis, impacting the purity and yield of the final product.

-

Racemization: The activation of the carboxyl group can lead to the loss of stereochemical integrity at the α-carbon. The use of NHS as an additive significantly suppresses racemization compared to using carbodiimides alone. For particularly sensitive amino acids like histidine and cysteine, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) may offer superior racemization suppression.[4][9]

-

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered aspartimide ring, especially under basic conditions (e.g., during Fmoc deprotection with piperidine). This can lead to a mixture of α- and β-aspartyl peptides. Using a more sterically hindered protecting group on the aspartic acid side chain (e.g., O-tert-butyl) and adding HOBt to the piperidine deprotection solution can help minimize this side reaction.[9]

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and cleavage of the dipeptide from the resin. This is particularly problematic with proline as one of the first two N-terminal residues. Using a 2-chlorotrityl chloride resin, which is more sterically hindered, can suppress this side reaction.[9]

-

Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the unprotected N-terminus of the peptide to form a guanidinyl group, which terminates the peptide chain. Pre-activation of the amino acid before adding it to the resin can mitigate this issue.[9]

Conclusion

N-hydroxysuccinimide remains a cornerstone as a coupling agent additive in peptide synthesis due to its ability to enhance coupling efficiency, increase yields, and minimize racemization. A thorough understanding of its mechanism of action, reaction kinetics, and potential side reactions is crucial for researchers and drug development professionals to optimize their synthetic strategies. By carefully controlling reaction conditions, particularly pH, and selecting appropriate reagents and protocols, high-purity peptides can be reliably synthesized for a wide range of research and therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. nanocomposix.com [nanocomposix.com]

- 3. benchchem.com [benchchem.com]

- 4. bachem.com [bachem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

A Deep Dive into NHS Ester Chemistry: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, enabling the formation of stable covalent bonds between molecules.[1] This technical guide provides a comprehensive overview of the core principles of NHS ester chemistry, offering insights into its mechanism, kinetics, and practical applications in research and drug development.

Core Principles of NHS Ester Chemistry

The fundamental reaction of an NHS ester is a nucleophilic acyl substitution with a primary amine (-NH₂).[2] This reaction is highly selective for the unprotonated form of primary amines, which are commonly found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[1][3] The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond.[2][4]

The resulting amide bond is highly stable and effectively irreversible under physiological conditions, making NHS ester chemistry a robust method for creating lasting bioconjugates.[] This stability is crucial for applications such as antibody-drug conjugates (ADCs), where the linkage between the antibody and the cytotoxic payload must remain intact until it reaches the target cell.[][6]

A significant competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, leading to the formation of an unreactive carboxylic acid and NHS.[2] This process reduces the efficiency of the desired conjugation and is a critical factor to control during experimental design.[2]

Factors Influencing NHS Ester Reactions

The success of an NHS ester conjugation is highly dependent on several experimental parameters:

-

pH: The pH of the reaction buffer is the most critical factor.[2] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[2][] Within this range, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester is manageable.[2] At lower pH, the amine is protonated and non-nucleophilic, while at higher pH, the rate of hydrolysis increases dramatically.[2][7]

-

Temperature: NHS ester conjugations are commonly performed at room temperature for 1-4 hours or at 4°C for longer periods, such as overnight.[2][8] Lower temperatures can help to minimize the rate of hydrolysis, which is particularly important for less stable NHS esters.[8]

-

Solvent: Many NHS ester reagents are not readily soluble in aqueous solutions and are first dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][9] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the ester.[2] When using DMF, it is important to ensure it is free of dimethylamine, a degradation product that can react with the NHS ester.[9]

-

Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris and glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for conjugation.[10] Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used.[8]

Quantitative Data on NHS Ester Chemistry

To facilitate experimental design, the following tables summarize key quantitative data related to NHS ester stability and reaction conditions.

Table 1: Stability of NHS Esters as a Function of pH

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[8] |

| 7.0 | Room Temperature | ~7 hours[4] |

| 8.0 | 4 | ~1 hour[4] |

| 8.5 | Room Temperature | 125-180 minutes[11] |

| 8.6 | 4 | 10 minutes[8] |

| 9.0 | Room Temperature | Minutes[4] |

Table 2: Recommended Reaction Conditions for Protein Crosslinking

| Parameter | Recommended Condition | Notes |

| Protein Concentration | 0.1 - 5 mg/mL[12] | Higher concentrations can improve crosslinking efficiency. |

| Crosslinker to Protein Molar Ratio | 10:1 to 50:1[12] | Optimization is often necessary. |

| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice[13] | |

| Quenching Reagent | Tris or Glycine[12] | Final concentration of 20-50 mM. |

| Cleavage Reagent (for cleavable linkers) | DTT or TCEP[12] | A typical concentration for DTT is 20 mM. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Protocol for Protein Labeling with an NHS Ester

This protocol outlines a general procedure for labeling a protein with a molecule functionalized with an NHS ester, such as a fluorescent dye or biotin.[13]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).[13]

-

NHS ester of the desired label.

-

Anhydrous DMSO or DMF.[13]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).[13]

-

Desalting column for purification.

Procedure:

-

Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer at a suitable concentration (typically 0.1-5 mg/mL).[12][13] If necessary, perform a buffer exchange.

-

NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-25 mM).[12][13]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[13] The final concentration of the organic solvent should not exceed 10%.[13]

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[13] Protect from light if using a light-sensitive label.[13]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[13]

-

Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column or dialysis.[4]

Protocol for Determining the Reactivity of an NHS Ester

This protocol provides a method to qualitatively assess the activity of an NHS ester reagent by measuring the release of NHS upon hydrolysis.[10]

Materials:

-

NHS ester reagent.

-

Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5).[10]

-

0.5 M NaOH.[10]

-

Spectrophotometer.

Procedure:

-

Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of amine-free buffer.[10] If not water-soluble, first dissolve in 250 µL of anhydrous DMSO/DMF, then add 2 mL of buffer.[10]

-

Prepare Control: Prepare a control tube containing the same buffer and organic solvent (if used) but without the NHS ester.[10]

-

Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution.[10] Measure the absorbance of the NHS ester solution. If the absorbance is >1.0, dilute the solution with more buffer until it is within a readable range. Record this initial absorbance (A_initial).[10]

-

Induce Hydrolysis: To 1 mL of the NHS ester solution from the previous step, add 100 µL of 0.5 M NaOH.[10] Vortex for 30 seconds.[10]

-

Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this final absorbance (A_final).[10]

-

Interpretation: A significant increase in absorbance from A_initial to A_final indicates that the NHS ester was active and has been hydrolyzed.

Visualizing NHS Ester Chemistry Workflows

Diagrams created using the DOT language provide a clear visual representation of the chemical reactions and experimental workflows.

Caption: Reaction mechanism of an NHS ester with a primary amine.

Caption: A typical experimental workflow for protein labeling.

Caption: Competing reaction pathways for NHS esters in aqueous solution.

Conclusion

NHS ester chemistry is a powerful and versatile tool for bioconjugation, widely employed in various fields of life science research and drug development.[][14] A thorough understanding of the reaction mechanism, the influence of key parameters like pH, and the competing hydrolysis reaction is essential for achieving high conjugation efficiency and reproducible results. By carefully controlling the reaction conditions and following established protocols, researchers can successfully utilize NHS esters to create a wide range of functional bioconjugates for diverse applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. benchchem.com [benchchem.com]

- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. glenresearch.com [glenresearch.com]

The Genesis of a Bioconjugation Workhorse: An In-depth Technical Guide to the Discovery and History of N-hydroxysuccinimide

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of N-hydroxysuccinimide (NHS) in the advancement of bioconjugation. This whitepaper delves into the historical discovery, mechanism of action, and evolution of NHS chemistry, providing quantitative data, detailed experimental protocols, and visual workflows to illuminate its enduring impact on science.

In the landscape of modern biochemistry and therapeutic development, the ability to covalently link biomolecules with precision and stability is paramount. At the heart of many of these crucial connections lies a relatively simple molecule: N-hydroxysuccinimide (NHS). Its introduction revolutionized the field of peptide synthesis and laid the groundwork for the burgeoning field of bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), diagnostic assays, and a myriad of other essential scientific tools. This technical guide provides an in-depth exploration of the discovery and history of NHS in bioconjugation, offering valuable insights for both seasoned researchers and those new to the field.

The Dawn of a New Era in Peptide Synthesis: The Discovery of N-hydroxysuccinimide and its Esters

Prior to the 1960s, the synthesis of peptides was a challenging endeavor, often plagued by low yields and harsh reaction conditions. The breakthrough came from the pioneering work of George W. Anderson, Joan E. Zimmerman, and Francis M. Callahan. While the synthesis of N-hydroxysuccinimide itself, a white solid, could be achieved by heating succinic anhydride (B1165640) with hydroxylamine (B1172632) or its hydrochloride salt, its transformative potential was unlocked through its application in peptide synthesis.

In their seminal 1963 and 1964 papers published in the Journal of the American Chemical Society, Anderson and his colleagues introduced N-hydroxysuccinimide esters as highly effective activating agents for the carboxyl groups of amino acids.[1][2] This method offered a significant advantage over previous techniques by creating "active esters" that were stable enough to be isolated and purified, yet highly reactive towards primary amines under mild conditions, leading to the efficient formation of amide bonds.[3] This discovery was a watershed moment, paving the way for more controlled and higher-yielding peptide synthesis.

The core principle of NHS chemistry lies in a two-step process. First, a carboxylic acid is activated with NHS in the presence of a coupling agent, most commonly a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms an amine-reactive NHS ester. In the second step, this relatively stable intermediate reacts with a primary amine (such as the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein) to form a stable amide bond, releasing NHS as a byproduct.

dot

Caption: The reaction pathway of EDC/NHS-mediated amide bond formation.

Quantitative Insights into NHS Ester Chemistry

The efficiency and success of bioconjugation reactions using NHS esters are critically dependent on reaction conditions, most notably pH. The stability of the NHS ester is a key factor, as it is susceptible to hydrolysis, which competes with the desired amidation reaction. The quantitative data on the half-life of NHS esters at various pH values underscores the importance of careful experimental design.

| Parameter | Condition | Value |

| Optimal Reaction pH for Amine Conjugation | 7.2 - 8.5 | |

| Optimal pH for Carbodiimide Activation (EDC) | 4.5 - 7.2 | |

| NHS Ester Half-life (Hydrolysis) | pH 7.0, 4°C | 4 - 5 hours |

| pH 8.0, 4°C | 1 hour | |

| pH 8.6, 4°C | 10 minutes |

Note: Data compiled from various sources.[4]

The choice between performing an in-situ EDC/NHS coupling versus using a pre-activated and purified NHS ester also impacts the overall yield and purity of the final conjugate.

| Feature | EDC/NHS Coupling (in-situ) | Pre-activated NHS Esters |

| Reaction Type | One-pot, two-step reaction | One-step reaction with amine-containing molecules |

| Control & Purity | Risk of side reactions (e.g., N-acylurea formation) can lead to a more heterogeneous product. | Higher control over stoichiometry and potentially higher purity of the final conjugate. |

| Convenience | Simpler one-pot procedure. | Requires initial synthesis and purification of the NHS ester. |

| Typical Conjugation Yield | 40-75% | 60-90% (for the coupling step) |

Note: Yields are highly dependent on the specific substrates and reaction conditions.[5]

The Evolution of NHS Chemistry: Enhancing Solubility and Versatility

A significant advancement in NHS chemistry was the development of N-hydroxysulfosuccinimide (sulfo-NHS). The addition of a sulfonate group to the succinimide (B58015) ring renders the molecule water-soluble. This modification was crucial for bioconjugation reactions involving proteins that are sensitive to organic solvents, which were often required to dissolve the less soluble NHS esters. Sulfo-NHS allows for reactions to be performed entirely in aqueous buffers, better-preserving the native structure and function of the biomolecules. While the fundamental reactivity remains the same, the increased hydrophilicity of sulfo-NHS and its esters can improve conjugation efficiency in aqueous environments.

Further evolution of NHS chemistry has led to a diverse toolkit of NHS-activated reagents tailored for specific applications. These include:

-

Biotin-NHS esters: Used for the biotinylation of proteins and other molecules for subsequent detection or purification using avidin (B1170675) or streptavidin.

-

Fluorescent Dye-NHS esters: Enable the covalent labeling of biomolecules for visualization in fluorescence microscopy, flow cytometry, and other imaging techniques.

-

PEG-NHS esters: The incorporation of a polyethylene (B3416737) glycol (PEG) spacer can improve the solubility and pharmacokinetic properties of the resulting bioconjugate, reduce immunogenicity, and provide a flexible linker between the conjugated molecules.[6][]

-

Heterobifunctional NHS esters: These reagents contain an NHS ester at one end and a different reactive group (e.g., a maleimide) at the other, allowing for the sequential and specific conjugation of two different molecules.

dot

Caption: The evolution of N-hydroxysuccinimide derivatives for diverse applications.

Foundational Experimental Protocols

For a comprehensive understanding of the historical context, the detailed experimental procedures from the seminal work of Anderson, Zimmerman, and Callahan are invaluable. The following protocols are adapted from their 1964 publication in the Journal of the American Chemical Society.

Synthesis of N-succinimidyl 3-Maleimidopropionate (A Heterobifunctional NHS Ester)

This protocol describes the synthesis of a heterobifunctional crosslinker containing both an NHS ester and a maleimide (B117702) group, illustrating the application of NHS chemistry in creating versatile bioconjugation reagents.

Materials:

-

Maleic anhydride

-

β-Alanine

-

Acetonitrile (B52724) (ACN)

-

N-hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

Procedure:

-

A slurry of maleic anhydride and 1 molar equivalent of β-alanine in acetonitrile (25 volumes) is stirred under a nitrogen atmosphere and heated to 70 °C.

-

The temperature is maintained at 70 °C for 5 to 8 hours.

-

After cooling to 5 °C, 1 molar equivalent of NHS is added, followed by 1 molar equivalent of EDCI.

-

The temperature is maintained at 0-5 °C for 1 hour before adding a further 1 molar equivalent of EDCI.

-

The mixture is then heated to 70 °C and maintained at this temperature for 7 hours to yield N-succinimidyl 3-maleimidopropionate.[8]

General Procedure for Biotin-NHS Ester Synthesis

This protocol outlines the synthesis of an NHS ester of biotin, a widely used reagent for biotinylation.

Materials:

-

Biotin

-